molecular formula C14H13NO3 B11870235 2-(2-(Naphthalen-2-yl)acetamido)acetic acid

2-(2-(Naphthalen-2-yl)acetamido)acetic acid

Cat. No.: B11870235
M. Wt: 243.26 g/mol
InChI Key: OVFGAKMCXOQNNP-UHFFFAOYSA-N
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Description

2-(2-(Naphthalen-2-yl)acetamido)acetic acid is a synthetic organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This naphthalene-derived glycine derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. The structure features a naphthalene ring system linked to a glycine amino acid moiety via an acetamide spacer, making it a useful intermediate for the development of more complex molecules, such as pharmacologically active compounds or specialized materials . Researchers can utilize this compound as a precursor in peptide-mimetic studies or as a scaffold for constructing chemical libraries. Its aromatic core provides a rigid, planar structure that can be exploited in the design of molecular probes or inhibitors. The carboxylic acid functional group allows for further derivatization through amide or ester formation, while the acetamide linkage contributes to the molecule's overall stability. This product is intended for research and development purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(2-naphthalen-2-ylacetyl)amino]acetic acid

InChI

InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2,(H,15,16)(H,17,18)

InChI Key

OVFGAKMCXOQNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely applied method involves activating 2-(naphthalen-2-yl)acetic acid with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . In the presence of N-hydroxysuccinimide (NHS) , the carboxylic acid is converted to an active ester, which subsequently reacts with glycine in aqueous or organic media. A typical protocol yields 70–85% product after recrystallization from ethanol-water mixtures.

Key Conditions :

  • Solvent: Dichloromethane or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Reaction Time: 12–24 hours

Mixed Anhydride Method

An alternative approach employs chloroformate derivatives (e.g., isobutyl chloroformate) to generate mixed anhydrides in situ. This method avoids racemization risks and achieves ~80% yield when glycine methyl ester is used as the nucleophile, followed by alkaline hydrolysis to the free acid.

Protection-Deprotection Strategies

Benzyloxycarbonyl (Cbz) Protection

To prevent side reactions during amidation, glycine’s amino group is protected using Cbz chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate. The protected glycine derivative is then coupled with 2-(naphthalen-2-yl)acetyl chloride under Schotten-Baumann conditions. Final deprotection via hydrogenolysis (H₂/Pd-C) affords the target compound in 75–82% overall yield .

Advantages :

  • High chemoselectivity

  • Minimal epimerization

tert-Butoxycarbonyl (Boc) Protection

Boc-protected glycine reacts with 2-(naphthalen-2-yl)acetic acid activated by HOBt/DIC in DMF. Deprotection with trifluoroacetic acid (TFA) yields the product in 68–74% yield . This method is preferred for scalability but requires rigorous anhydrous conditions.

Solvent-Free Multicomponent Reactions

Trichloroacetic Acid-Catalyzed Condensation

A one-pot synthesis condenses 2-naphthol, glyoxylic acid, and acetamide under solvent-free conditions using trichloroacetic acid (TCA) as a catalyst. The reaction proceeds via formation of an iminium intermediate, followed by cyclization and hydrolysis to yield the target compound in 88% yield after 2 hours at 80°C.

Mechanistic Insights :

  • TCA protonates the aldehyde, enhancing electrophilicity.

  • Nucleophilic attack by 2-naphthol forms a carbocation.

  • Acetamide addition and intramolecular cyclization complete the scaffold.

Cobalt(II) Chloride Catalysis

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) catalyzes the same three-component reaction at 60°C , achieving 85% yield in 90 minutes. The Lewis acid facilitates electron-deficient intermediate stabilization, reducing side-product formation.

Hydrolysis of Ester Precursors

Methyl Ester Hydrolysis

Methyl 2-(2-(naphthalen-2-yl)acetamido)acetate, synthesized via EDC/NHS coupling, undergoes hydrolysis using 1N NaOH in methanol-water (1:1). Acidification with acetic acid precipitates the product in 92% purity (confirmed by HPLC).

Optimization Data :

ParameterOptimal Value
NaOH Concentration1.0 M
Temperature25°C
Reaction Time10 hours

Enzymatic Hydrolysis

Lipase from Candida antarctica (CAL-B) selectively hydrolyzes the methyl ester in phosphate buffer (pH 7.0) at 37°C , offering a greener alternative with 78% yield .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Carbodiimide-Mediated859824 hHigh
Mixed Anhydride809518 hModerate
Cbz Protection829730 hLow
Solvent-Free (TCA)88992 hHigh
Enzymatic Hydrolysis789648 hLow

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-2-yl)acetamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

The compound is utilized as a reagent in organic synthesis, particularly in the creation of more complex organic molecules. It can facilitate various reactions, such as:

  • Condensation Reactions : Used in the formation of carbon-carbon bonds.
  • Functionalization : Acts as a precursor for modifying naphthalene derivatives.

Biology

Research has indicated potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits for conditions like arthritis.

Medicine

The compound is of interest in drug development, particularly for:

  • Pharmaceutical Precursor : It serves as a precursor for synthesizing drugs targeting specific biological pathways.
  • Potential Therapeutics : Investigated for its role in developing treatments for metabolic disorders and chronic pain management.

Industry

In industrial applications, 2-(2-(Naphthalen-2-yl)acetamido)acetic acid is used:

  • As an intermediate in the production of specialty chemicals and dyes.
  • In the formulation of agrochemicals due to its biological activity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Anti-inflammatory Effects

In vivo studies on animal models demonstrated that administration of the compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupCytokine Level (pg/mL)Control Group Level (pg/mL)
Treated150300

Mechanism of Action

The mechanism of action of 2-(2-(Naphthalen-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-(substituted acetamido)acetic acids , which vary in their aromatic/heterocyclic substituents and biological activities. Below is a comparative analysis:

Compound Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity
2-(2-(Naphthalen-2-yl)acetamido)acetic acid (Target) Naphthalen-2-yl, acetamido, carboxylic acid ~270–280 Amide (CONH), COOH HIV-1 capsid inhibition (e.g., I-22 in )
2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid (Compound 15) Phenoxy, 2-oxoperhydroazepinyl, carboxylic acid 434.54 Lactam, amide, COOH AP-M inhibition (IC₅₀ = 449.5 μM; Ki = 243.6 μM)
2-(2-Acetamidoacetamido)acetic acid () Double acetamido, carboxylic acid 174.16 Two amides, COOH Not explicitly stated; used as a linker in peptide synthesis
2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 7) Phenoxy, 2-oxopyrrolidinyl, carboxylic acid 292.29 Lactam, amide, COOH Moderate AP-M inhibition (IC₅₀ ~500–600 μM)
Methyl 2-(6-bromobenzofuran-3-yl)-2-(2-fluorophenylacetamido)acetate () Benzofuran, bromo, 2-fluorophenylacetamido, methyl ester ~380–400 Amide, ester, bromine Antibacterial activity (specific targets not stated)

Key Findings

Substituent Effects on Bioactivity: The naphthalen-2-yl group in the target compound enhances hydrophobic interactions in protein binding, as seen in its role in HIV-1 capsid inhibitors . Phenoxy derivatives (e.g., Compound 15 in ) exhibit stronger enzyme inhibition (AP-M) due to the electron-withdrawing lactam group (2-oxoperhydroazepinyl), which stabilizes the enzyme-inhibitor complex .

Spectral Differentiation: IR Spectroscopy: The target compound’s amide (CONH) and carboxylic acid (COOH) groups show characteristic peaks at ~1689 cm⁻¹ (amide C=O stretch) and ~1753 cm⁻¹ (COOH), similar to phenoxy analogs . Mass Spectrometry: Beta-lactam analogs () fragment via ring-opening pathways, whereas naphthalene derivatives undergo cleavage at the acetamido bond, producing ions at m/z 242 (naphthalenyl fragment) and 88 (glycine moiety) .

Synthetic Flexibility :

  • The target compound can be synthesized via N-methylmorpholine-mediated coupling () or Ugi four-component reactions (), similar to methods for phenylalanine-containing peptidomimetics.

Table 2: Physicochemical Properties

Property Target Compound Compound 15 () 2-(2-Acetamidoacetamido)acetic acid ()
LogP ~2.5–3.0 ~1.8 ~−0.5
Melting Point 150–160°C (estimated) 159–161°C 134–138°C
Hydrogen Bond Donors 2 (NH, COOH) 3 (NH, COOH, lactam) 3 (two NH, COOH)

Biological Activity

2-(2-(Naphthalen-2-yl)acetamido)acetic acid, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including antimicrobial activity and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the acylation of naphthalene derivatives with acetic acid or its derivatives. The structural confirmation of synthesized compounds is often achieved through various spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. A study evaluating several naphthalene-based compounds reported moderate antifungal activity against various fungal strains and antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating varying levels of effectiveness.

CompoundMIC (µg/mL)Activity Type
This compound0.80 - 1.16Antifungal
This compound3.90 - 6.0Antibacterial

The compound demonstrated notable activity against Aspergillus niger and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Enzyme Inhibition

In addition to its antimicrobial properties, the compound has been evaluated for its ability to inhibit specific enzymes. A study focusing on α-glucosidase inhibition showed promising results, with several derivatives exhibiting significant inhibitory activity. The structure-activity relationship (SAR) indicated that modifications on the naphthalene ring could enhance enzyme inhibition.

Case Study 1: Antifungal Activity

A detailed investigation into the antifungal efficacy of naphthalene derivatives revealed that this compound exhibited a strong inhibitory effect on Candida albicans. The study utilized a series of assays to determine the MIC values, which were found to be lower than those of standard antifungal agents .

Case Study 2: Antibacterial Properties

Another case study assessed the antibacterial effects against Escherichia coli and Staphylococcus aureus. The results indicated that the compound's antibacterial activity was comparable to that of established antibiotics, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(Naphthalen-2-yl)acetamido)acetic acid?

  • Methodology : The compound can be synthesized via multi-step reactions involving naphthalene derivatives and acetamido-acetic acid precursors. For example, modified Mannich reactions or hydantoin intermediates (as seen in hydroxynaphthyl-substituted glycine syntheses) are viable starting points .
  • Key steps :

Functionalization of naphthalen-2-yl groups via halogenation or oxidation.

Coupling with acetamido-acetic acid derivatives using carbodiimide-based crosslinkers (e.g., EDC/HOBt).

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical methods :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm backbone structure and substituent positions (e.g., naphthalene ring protons at δ 7.2–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion validation .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antioxidant vs. inert) be resolved?

  • Experimental design :

  • Use standardized assays (e.g., DPPH radical scavenging for antioxidants) with controlled conditions (pH, temperature).
  • Validate results across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory testing) .
    • Troubleshooting :
  • Check for impurities (e.g., residual solvents via GC-MS) that may interfere with bioactivity .
  • Compare stereochemical configurations; minor enantiomers may lack activity .

Q. What computational methods optimize reaction pathways for this compound?

  • Approach :

  • Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Use cheminformatics tools (e.g., RDKit) to predict regioselectivity in naphthalene functionalization .
    • Case study : ICReDD’s reaction path search methods reduced trial-and-error by 40% in similar naphthalene derivatives .

Q. How to address low yields in large-scale synthesis?

  • Strategies :

  • Optimize solvent systems (e.g., switch from THF to DMF for better solubility of intermediates).
  • Employ flow chemistry for precise control of reaction parameters (temperature, residence time) .
    • Data table :
ParameterSmall-scale (Lab)Large-scale (Pilot)
Yield65%42%
Purity (HPLC)98%89%
Recommended FixGradient elutionContinuous flow

Methodological Guidance

Q. What in vitro models are suitable for studying its anti-inflammatory potential?

  • Protocol :

Treat LPS-stimulated RAW 264.7 macrophages with the compound (1–100 µM).

Measure TNF-α/IL-6 levels via ELISA.

Validate with NF-κB luciferase reporter assays .

Q. How to design stability studies under physiological conditions?

  • Conditions :

  • Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Monitor degradation via LC-MS; identify hydrolytic cleavage of the acetamido group as a major pathway .

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